molecular formula C16H20I3NO4 B14695653 2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid CAS No. 24340-27-0

2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid

Cat. No.: B14695653
CAS No.: 24340-27-0
M. Wt: 671.05 g/mol
InChI Key: KUIXXSYZPPSFJG-UHFFFAOYSA-N
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Description

2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid is a complex organic compound characterized by the presence of multiple functional groups, including an amide, a phenoxy group, and a carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid typically involves multiple steps:

    Iodination of Phenol: The phenol is iodinated to introduce three iodine atoms at the 2, 4, and 6 positions.

    Amidation: The iodinated phenol is then reacted with N-methylpropionamide to form the N-methylpropionamido derivative.

    Etherification: The resulting compound undergoes etherification with hexanoic acid to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperatures, use of catalysts, and purification steps such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

    Substitution: The iodine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products:

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Amine derivatives are formed.

    Substitution: Substituted phenoxy derivatives are produced.

Scientific Research Applications

2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to its triiodinated structure.

    Medicine: Explored for its potential use in diagnostic imaging and as a therapeutic agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in metabolic pathways.

    Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, or cellular signaling.

Comparison with Similar Compounds

  • 2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)butanoic acid
  • 2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)pentanoic acid

Comparison:

  • Uniqueness: The hexanoic acid derivative is unique due to its longer aliphatic chain, which may influence its solubility, reactivity, and biological activity.
  • Properties: Compared to its butanoic and pentanoic acid analogs, the hexanoic acid derivative may exhibit different pharmacokinetics and biodistribution profiles.

Properties

CAS No.

24340-27-0

Molecular Formula

C16H20I3NO4

Molecular Weight

671.05 g/mol

IUPAC Name

2-[2,4,6-triiodo-3-[methyl(propanoyl)amino]phenoxy]hexanoic acid

InChI

InChI=1S/C16H20I3NO4/c1-4-6-7-11(16(22)23)24-15-10(18)8-9(17)14(13(15)19)20(3)12(21)5-2/h8,11H,4-7H2,1-3H3,(H,22,23)

InChI Key

KUIXXSYZPPSFJG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)OC1=C(C=C(C(=C1I)N(C)C(=O)CC)I)I

Origin of Product

United States

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